molecular formula C14H15N3O B2773953 1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2094461-48-8

1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2773953
CAS No.: 2094461-48-8
M. Wt: 241.294
InChI Key: JHGUVEVGTCVIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of indazole derivatives with pyrrolidine and propenone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the indazole, followed by nucleophilic substitution with a pyrrolidine derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, where halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

    Addition: The compound can undergo Michael addition reactions with nucleophiles such as thiols or amines to form various adducts.

Mechanism of Action

The mechanism of action of 1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain kinases or enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell survival and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other indazole derivatives such as:

Properties

IUPAC Name

1-(3-indazol-1-ylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-14(18)16-8-7-12(10-16)17-13-6-4-3-5-11(13)9-15-17/h2-6,9,12H,1,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGUVEVGTCVIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.